molecular formula C21H18N2O6 B2813208 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923675-69-8

2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

Cat. No. B2813208
CAS RN: 923675-69-8
M. Wt: 394.383
InChI Key: BQOIYBADYZIVHJ-UHFFFAOYSA-N
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Description

The compound “2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one” is a complex organic molecule. It contains several functional groups including a methoxyethylamino group, a nitrophenyl group, and a chromen-4-one group .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods : The compound 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one belongs to a group of chemicals that include various furochromenone derivatives. These compounds can be synthesized through multi-component reactions involving substances like substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate. Such reactions typically involve Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction, producing structures with potential biomedical applications (Zhou et al., 2013).

Chemical Characterization : Advanced spectroscopic techniques such as UV, IR, 1D and 2D NMR, and mass spectrometry are used for the characterization of such compounds. These methods have helped in identifying novel flavonoids and source compounds derived from natural sources, which can be significant in various therapeutic applications (Rahman et al., 2015).

Biological and Pharmacological Properties

Enzyme Inhibition : The chemical structures of these compounds have shown inhibition properties against enzymes like carbonic anhydrase-II, suggesting their potential in treating conditions like cystic fibrosis, glaucoma, epilepsy, leukemia, and neurological disorders. Their inhibition potential is quantified using parameters like IC50 values, indicating the concentration required to inhibit half of the enzyme activity in vitro (Rahman et al., 2015).

Kinase Inhibition : Derivatives of this compound have also been synthesized and tested as inhibitors of kinases like EGFR and VEGFR-2, which are crucial in pathways related to cancer progression. These studies involve the synthesis of novel derivatives and their subsequent testing against these kinases to explore their potential as therapeutic agents (Amr et al., 2017).

Antibacterial Activities : The antibacterial properties of related compounds have been investigated against pathogens like Staphylococcus aureus, including drug-sensitive and methicillin-resistant strains. These studies provide insights into the structural requirements for antibacterial efficacy and pave the way for the development of new antibacterial agents (Li et al., 2015).

Cytotoxicity and Antitumor Activities : Some derivatives have been designed, synthesized, and evaluated for cytotoxic activity against a range of cancer cell lines. These studies are crucial for understanding the structure-activity relationships and developing potential anticancer drugs (Dong et al., 2010).

properties

IUPAC Name

2-(2-methoxyethylamino)-8-methyl-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-12-3-8-16-15(11-12)19-18(21(24)28-16)17(20(29-19)22-9-10-27-2)13-4-6-14(7-5-13)23(25)26/h3-8,11,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOIYBADYZIVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=C(C=C4)[N+](=O)[O-])NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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